
(2R)-2-(3,4-dimethoxyphenyl)butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(3,4-dimethoxyphenyl)butanedioic acid, also known as homogentisic acid, is a chemical compound that belongs to the class of aromatic acids. It is a white crystalline powder that has various applications in scientific research.
科学的研究の応用
(2R)-2-(3,4-dimethoxyphenyl)butanedioic acid has various applications in scientific research. It is used as a standard for the determination of (2R)-2-(3,4-dimethoxyphenyl)butanedioic acid acid in urine samples. It is also used as a substrate for the assay of homogentisate 1,2-dioxygenase activity. Moreover, (2R)-2-(3,4-dimethoxyphenyl)butanedioic acid is used in the synthesis of various drugs and pharmaceuticals.
作用機序
(2R)-2-(3,4-dimethoxyphenyl)butanedioic acid inhibits the activity of homogentisate 1,2-dioxygenase, which is an enzyme involved in the metabolism of tyrosine and phenylalanine. This inhibition leads to the accumulation of (2R)-2-(3,4-dimethoxyphenyl)butanedioic acid acid in the body, which can cause various health problems such as alkaptonuria.
生化学的および生理学的効果
The accumulation of (2R)-2-(3,4-dimethoxyphenyl)butanedioic acid acid in the body can cause various biochemical and physiological effects. It can lead to the formation of ochronotic pigments in the connective tissues, which can cause joint and spine problems. Moreover, it can cause the deposition of calcium oxalate crystals in the kidneys, which can lead to the formation of kidney stones.
実験室実験の利点と制限
(2R)-2-(3,4-dimethoxyphenyl)butanedioic acid has various advantages and limitations for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, it is a standard for the determination of (2R)-2-(3,4-dimethoxyphenyl)butanedioic acid acid in urine samples, which makes it a valuable tool for clinical research. However, it has limited applications as a substrate for enzyme assays, as it inhibits the activity of homogentisate 1,2-dioxygenase.
将来の方向性
There are various future directions for the research on (2R)-2-(3,4-dimethoxyphenyl)butanedioic acid. One possible direction is the development of new drugs and pharmaceuticals based on its chemical structure. Another direction is the investigation of its role in the regulation of tyrosine and phenylalanine metabolism. Moreover, the development of new methods for the synthesis and purification of (2R)-2-(3,4-dimethoxyphenyl)butanedioic acid can also be a future direction for research.
Conclusion:
In conclusion, (2R)-2-(3,4-dimethoxyphenyl)butanedioic acid is a valuable compound that has various applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on (2R)-2-(3,4-dimethoxyphenyl)butanedioic acid can lead to the development of new drugs and pharmaceuticals and a better understanding of its role in tyrosine and phenylalanine metabolism.
合成法
(2R)-2-(3,4-dimethoxyphenyl)butanedioic acid can be synthesized by the oxidation of (2R)-2-(3,4-dimethoxyphenyl)butanedioic acid acid lactone. The oxidation process can be achieved by using various oxidizing agents such as potassium permanganate, hydrogen peroxide, and nitric acid. The reaction takes place in an acidic environment, and the product is obtained by filtration and recrystallization.
特性
CAS番号 |
116386-91-5 |
|---|---|
製品名 |
(2R)-2-(3,4-dimethoxyphenyl)butanedioic acid |
分子式 |
C12H14O6 |
分子量 |
254.24 g/mol |
IUPAC名 |
(2R)-2-(3,4-dimethoxyphenyl)butanedioic acid |
InChI |
InChI=1S/C12H14O6/c1-17-9-4-3-7(5-10(9)18-2)8(12(15)16)6-11(13)14/h3-5,8H,6H2,1-2H3,(H,13,14)(H,15,16)/t8-/m1/s1 |
InChIキー |
GYTBTYAZXWMNGB-MRVPVSSYSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)[C@@H](CC(=O)O)C(=O)O)OC |
SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)C(=O)O)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)C(=O)O)OC |
同義語 |
(2R)-2-(3,4-DIMETHOXYPHENYL)BUTANEDIOIC ACID |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



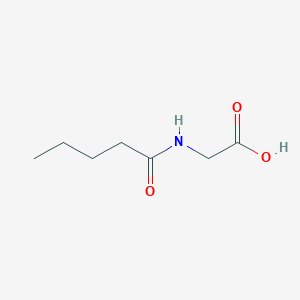


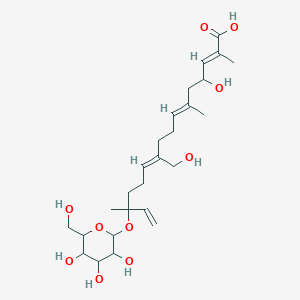
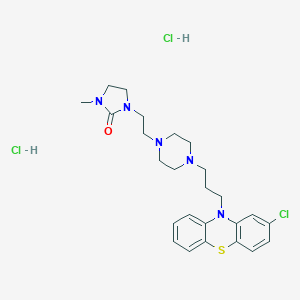
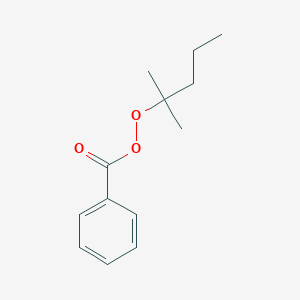

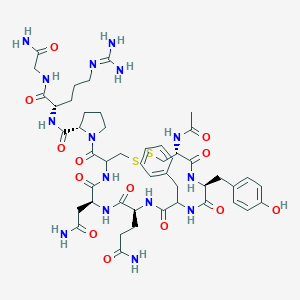
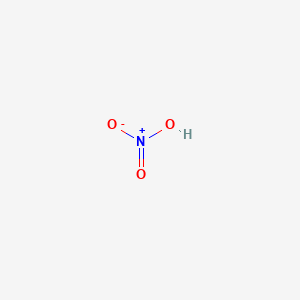
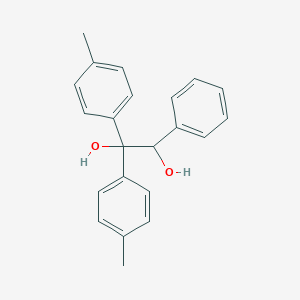
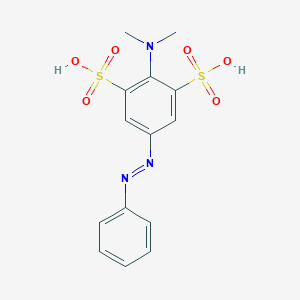
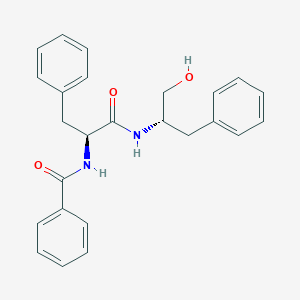
![2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B48238.png)
![Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B48239.png)